molecular formula C15H15NO4 B2363801 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]FURAN-3-CARBOXAMIDE CAS No. 1421451-43-5

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]FURAN-3-CARBOXAMIDE

Cat. No.: B2363801
CAS No.: 1421451-43-5
M. Wt: 273.288
InChI Key: AAGQENYSXJLWIE-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]FURAN-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.288. The purity is usually 95%.
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Scientific Research Applications

Analytical Chemistry Applications

A method involving high-performance liquid chromatography for determining related compounds, including furan-3-carboxylic acid derivatives, in honey samples highlights the importance of these compounds in food analysis and quality control. This approach is crucial for identifying adulteration and ensuring product safety (Nozal et al., 2001).

Synthetic Organic Chemistry

Research in synthetic organic chemistry has led to the development of various benzofuran derivatives, showcasing the versatility of furan-containing compounds in synthesizing complex molecular structures. For example, the synthesis of benzofuran derivatives via 2-hydroxyaryl-(5-methylfur-2-yl)alkanes demonstrates innovative routes to complex organic molecules (Gutnov et al., 1999).

Medicinal Chemistry

In medicinal chemistry, novel 2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), highlighting their potential therapeutic applications in cancer treatment and beyond. The structure-activity relationship studies of these compounds provide insights into designing more effective PARP-1 inhibitors (Patel et al., 2014).

Materials Science

Compounds based on furan-3-carboxamides have been studied for their antimicrobial activity, indicating their potential use in developing new antimicrobial agents. The synthesis and characterization of these compounds, along with preliminary activity assessments, underscore the importance of furan derivatives in materials science, particularly in creating materials with inherent antimicrobial properties (Zanatta et al., 2007).

Mechanism of Action

Target of Action

It’s known that some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound might also target similar cellular components or pathways.

Mode of Action

Based on the known activities of similar benzofuran derivatives, it can be hypothesized that this compound may interact with its targets to inhibit cell growth, particularly in cancer cells .

Biochemical Pathways

Given the potential anticancer activity of similar benzofuran derivatives , it’s plausible that this compound may affect pathways related to cell growth and proliferation.

Result of Action

Similar benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound might have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-13(8-16-15(18)12-3-5-19-9-12)10-1-2-14-11(7-10)4-6-20-14/h1-3,5,7,9,13,17H,4,6,8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGQENYSXJLWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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